molecular formula C29H23N5O2 B2989224 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine CAS No. 850902-98-6

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine

Cat. No.: B2989224
CAS No.: 850902-98-6
M. Wt: 473.536
InChI Key: YJQILZXJCNPCKB-UHFFFAOYSA-N
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Description

The compound 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine features a seven-membered 1,3,5-triazepine core substituted with a benzyl group, two phenyl rings, and a 4-nitrophenylamine moiety. Its molecular formula is C₃₄H₂₆N₆O₂ (exact molecular weight: 574.62 g/mol).

Properties

IUPAC Name

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1,3,5-triazepin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O2/c35-34(36)27-18-16-26(17-19-27)33(25-14-8-3-9-15-25)28-21-32(20-23-10-4-1-5-11-23)29(31-22-30-28)24-12-6-2-7-13-24/h1-19,21-22H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQILZXJCNPCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=CN=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts key features of the target compound with analogs from the evidence:

Compound Class Core Structure Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Triazepin-amine 1,3,5-Triazepine C₃₄H₂₆N₆O₂ 574.62 ~4.2* Benzyl, diphenyl, 4-nitrophenyl
Tetrazole (CAS 88104-45-4) Tetrazole C₁₄H₁₂N₆O₂ 296.28 2.97 Benzyl, 4-nitrophenyl
1,3,5-Oxadiazine (3t) 1,3,5-Oxadiazine C₁₇H₁₀Cl₄N₄O₂ 452.09 N/A 4-Chlorophenyl, trichloromethyl
1,3,4-Thiadiazole 1,3,4-Thiadiazole Varies ~300–350 N/A 4-Nitrophenyl, pyrazole derivatives
Urea Derivative (Pyrinuron) Urea C₁₂H₁₁N₃O₃ 245.24 N/A 4-Nitrophenyl, pyridinylmethyl

*Estimated based on structural analogs.

Key Observations:

  • Ring Size and Heteroatoms : The triazepine core (7-membered, 3N) offers greater conformational flexibility compared to 5-membered tetrazoles (4N) or 6-membered oxadiazines (2N, 1O). This impacts binding interactions in biological systems .
  • Electron-Withdrawing Groups : The 4-nitrophenyl group is common across multiple analogs, enhancing electrophilicity and possibly contributing to bioactivity or toxicity .

Spectroscopic Characterization

  • NMR : Oxadiazines () show distinct ¹H NMR shifts for trichloromethyl (~δ 1.5–2.0 ppm) and aryl protons (~δ 7.0–8.5 ppm). The triazepin-amine’s benzyl protons would resonate near δ 4.5–5.0 ppm .
  • MS/IR : Thiadiazoles () display IR peaks for C=N (~1600 cm⁻¹) and S–H (~2550 cm⁻¹), absent in the triazepin-amine .

Biological Activity

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine is a compound belonging to the class of triazepines, which are known for their diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Triazepine Ring : The initial step typically involves the reaction of appropriate anilines with carbonyl compounds under acidic conditions to form the triazepine ring.
  • Substitution Reactions : The introduction of the benzyl and nitrophenyl groups can be achieved through electrophilic aromatic substitution.
  • Purification : The final compound is usually purified using recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

Recent studies have demonstrated that triazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies on gastric adenocarcinoma cells (MKN-45) revealed that the compound induced apoptosis and inhibited cell proliferation more effectively than standard chemotherapeutic agents like Paclitaxel .
Cell LineIC50 (µM)Mechanism of Action
MKN-4515Induction of apoptosis
L-121020Cell cycle arrest

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Inhibition Studies : Testing against various bacterial strains indicated that it possesses significant inhibitory effects, particularly against Gram-positive bacteria .

The proposed mechanisms underlying the biological activities include:

  • DNA Intercalation : The triazepine structure allows for intercalation into DNA, disrupting replication and transcription.
  • Enzyme Inhibition : The nitrophenyl group may inhibit specific enzymes involved in cancer cell metabolism.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • A study published in a peer-reviewed journal reported successful outcomes in animal models treated with this compound for tumor reduction .

Q & A

Q. What synthetic methodologies are reported for preparing 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine and related triazepine derivatives?

A transamination approach using N-methyl-1,3,5-dithiazinane precursors is commonly employed. For example, analogous triazine derivatives (e.g., N-substituted 1,3,5-triazin-5-amine compounds) were synthesized via nucleophilic substitution or transamination reactions, achieving yields of 63–82% . Key steps include:

  • Reagent selection : Use of nitro-substituted anilines (e.g., 4-nitrophenylamine) as nucleophiles.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane.
  • Characterization : Confirmed via 1H^1H/13C^{13}C NMR, MS (e.g., m/z data), and elemental analysis .

Q. How is the structural integrity of this compound validated experimentally?

Structural validation typically involves:

  • Spectroscopy : 1H^1H NMR to confirm benzyl and aryl proton environments (δ 7.2–8.1 ppm for aromatic protons) and 13C^{13}C NMR for carbonyl/amine carbons (δ 150–160 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL for refinement) can resolve bond lengths/angles and confirm stereochemistry .

Q. What are the key structural features influencing its reactivity?

  • Electron-withdrawing groups : The 4-nitrophenyl substituent enhances electrophilicity at the triazepine core, facilitating nucleophilic attacks.
  • Steric effects : Bulky benzyl and diphenyl groups may hinder reactivity at the N2 and N6 positions, directing reactions to the triazepine ring .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrostatic potential maps : To identify electron-deficient regions (e.g., nitrophenyl group) prone to nucleophilic attack.
  • Transition-state analysis : For comparing activation energies of competing pathways (e.g., C6 vs. N1 functionalization) .
  • Solvent effects : Polarizable Continuum Models (PCM) to simulate solvent interactions in experimental conditions.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Dynamic NMR : To detect hindered rotation in aryl-N bonds, which may cause peak splitting or broadening.
  • 2D NMR (COSY, HSQC, HMBC) : To assign overlapping signals (e.g., aromatic protons in benzyl and phenyl groups) .
  • Crystallographic validation : Resolve ambiguities in connectivity (e.g., via SHELXD for phase determination) .

Q. How can in vitro assays evaluate the bioactivity of this compound?

  • Enzyme inhibition : Test against kinases or methyltransferases using fluorescence polarization assays (e.g., IC50_{50} determination).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Binding studies : Surface Plasmon Resonance (SPR) or ITC to measure affinity for target proteins .

Q. What experimental designs optimize synthetic yield while minimizing side products?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., nitro group reduction).
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity.
  • Reaction monitoring : TLC or in situ FTIR to track intermediate formation and adjust stoichiometry .

Methodological Notes

  • Advanced tools : SHELX for crystallography , DFT for computational analysis .
  • Conflict resolution : Cross-validation of NMR/X-ray data ensures structural accuracy .

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